2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-13(15(21)19-16(22)18-11)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,17,20)(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMSJIMXPEJJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Biology: It may serve as a probe or inhibitor in biological studies. Medicine: Industry: The compound can be used in the production of materials and chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Compounds with aromatic substituents (e.g., phenylacetamide in 37) exhibit higher melting points (>320°C), suggesting strong intermolecular interactions . The 3-phenylpropyl group in the target compound may similarly enhance crystallinity.
- Lipophilicity: Bulky substituents like 2-methylpropyl or chloroquinolinyl (MW ~465) increase molecular weight and likely improve membrane permeability . The 3-phenylpropyl chain in the target compound may offer a balance between lipophilicity and solubility.
- Toxicity : Chloroacetamide derivatives (e.g., ) are associated with corrosion and acute toxicity, highlighting the importance of substituent choice in safety profiles .
Physical and Chemical Properties
- Molecular Weight : The target compound’s molecular weight (estimated ~343.4 g/mol) falls between simpler analogs (e.g., AAMU at 197.2 g/mol ) and bulkier derivatives (e.g., 464.96 g/mol in ).
- Solubility : The 3-phenylpropyl chain may reduce aqueous solubility compared to methyl or ethyl analogs but improve organic solvent compatibility.
Biological Activity
The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide is a derivative of tetrahydropyrimidine and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.32 g/mol. It features a tetrahydropyrimidine core substituted with a phenylpropyl group and an acetamide moiety. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4 |
| Molecular Weight | 299.32 g/mol |
| SMILES | CC(=O)N(C1=CC=CC=C1)C(=O)N(C(=O)C2CC(N(C(=O)C)C(=O)N(C(=O)C3CC(N(C(=O)C)C(=O)C4CC(N(C(=O)C5CC(N(C(=O)C6CC(N(C(=O)C7CC(N(C(=O)C8CC(N(C(=O)C9CC(N(C(=O)C0CC(N(C(=O)C1CC(N(C(=O)C2CC(N(C(=O)C3CC(N(C(=O)C4CC(N(C(=O)C5CC(N(C(=O)C6CC(N(C(=O)C7CC(N(C(=O)C8CC(N(C(=O)C9CC(N(C(=O)C0CC(N(C(=O)C1CC(N(C(=O) |
| InChI Key | ODRCUUBUTVUVHI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the cyclocondensation of appropriate pyrimidine precursors with acetamide derivatives. The reaction conditions often include the use of catalysts or solvents that facilitate the formation of the tetrahydropyrimidine ring. A detailed synthetic pathway is illustrated in the following table:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclocondensation | Acetamide + Pyrimidine derivative | Tetrahydropyrimidine derivative |
| Purification | Recrystallization from ethanol | Pure compound |
Antimicrobial Activity
Research has indicated that compounds similar to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(3-phenylpropyl)acetamide exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Recent investigations have also explored the neuroprotective potential of this compound. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function. These findings suggest a possible role in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
- Antimicrobial Efficacy : A study published in Acta Poloniae Pharmaceutica evaluated several pyrimidine derivatives for antimicrobial activity. The results highlighted that modifications in the side chains significantly affected their potency against bacterial strains .
- Anticancer Activity : Research conducted by the National Research Centre in Egypt demonstrated that specific pyrimidine derivatives could inhibit tumor growth in xenograft models . The tested compound showed promising results in reducing tumor size compared to control groups.
- Neuroprotection : A recent animal study indicated that the administration of this compound improved memory retention in mice subjected to oxidative stress . Behavioral tests revealed enhanced performance in maze navigation tasks.
Preparation Methods
Cyclocondensation Approaches
The Biginelli reaction, a three-component cyclocondensation of aldehydes, β-keto esters, and urea, is a classical method for synthesizing dihydropyrimidinones. However, the target compound’s 2,4-dioxo structure and C5 acetamide substituent demand modifications.
Method A: Modified Biginelli Reaction
- Reactants :
- 3-Phenylpropylamine (for acetamide side chain)
- Methyl acetoacetate (β-keto ester)
- Urea
- Paraformaldehyde (aldehyde source)
- Procedure :
- Heat methyl acetoacetate, urea, and paraformaldehyde in ethanol under reflux to form 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
- Activate the carboxylic acid with thionyl chloride to form the acid chloride.
- React with 3-phenylpropylamine in dichloromethane using triethylamine as a base.
Reaction Scheme :
$$
\text{Methyl acetoacetate} + \text{Urea} + \text{CH}2\text{O} \rightarrow \text{6-Methyl-2,4-dioxopyrimidine-5-carboxylic acid}
$$
$$
\text{5-Carboxylic acid} \xrightarrow{\text{SOCl}2} \text{5-Acid chloride} \xrightarrow{\text{3-Phenylpropylamine}} \text{Target compound}
$$
Yield : 45–55% after purification by silica gel chromatography.
Functionalization of Pre-formed Pyrimidine Cores
Method B: Halogenation and Cross-Coupling
- Synthesis of 5-Bromo-6-methyluracil :
- Palladium-Catalyzed Coupling :
Conditions :
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Method C :
- Activation :
- Convert 5-carboxymethyl-6-methyluracil to its N-hydroxysuccinimide (NHS) ester using EDCl and NHS in THF.
Yield : 70–75% (HPLC purity >98%).
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Amidation) | Dichloromethane | Maximizes solubility of intermediates |
| Base (Triethylamine) | 2.0 equivalents | Neutralizes HCl, prevents side reactions |
| Temperature (Cyclocondensation) | 80°C | Balances reaction rate and decomposition |
Key Findings :
- Excess 3-phenylpropylamine (1.5 equivalents) improves conversion but complicates purification.
- Microwave-assisted cyclocondensation reduces reaction time from 24 hours to 2 hours.
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, DMSO-d₆) :
- δ 1.85 (s, 3H, CH₃), 2.45 (t, 2H, CH₂), 3.35 (q, 2H, NHCH₂), 4.10 (s, 2H, CH₂CO), 6.90–7.30 (m, 5H, Ar-H), 10.20 (s, 1H, NH).
IR (KBr) :
HPLC :
X-ray Diffraction
Crystal structure analysis confirms the planar pyrimidine ring and Z-configuration of the acetamide group.
Challenges and Alternative Approaches
Regioselectivity Issues :
- Direct C5 functionalization of 6-methyluracil is hindered by electron withdrawal from adjacent carbonyls. Halogenation at C5 requires harsh conditions, leading to low yields.
Alternative Route :
- Mannich Reaction : React 6-methyluracil with formaldehyde and 3-phenylpropylamine to install the aminomethyl group, followed by acetylation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
